Cas no 618389-77-8 ((2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile)
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
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- (E)-2-(benzo[d]oxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile
- (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
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- Inchi: 1S/C17H12N2O3/c1-21-16-9-11(6-7-14(16)20)8-12(10-18)17-19-13-4-2-3-5-15(13)22-17/h2-9,20H,1H3/b12-8+
- InChI Key: NBUYXGHZLAQHCO-XYOKQWHBSA-N
- SMILES: C(#N)/C(/C1=NC2=CC=CC=C2O1)=C\C1=CC=C(O)C(OC)=C1
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3139-0900-2μmol |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
618389-77-8 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F3139-0900-5μmol |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
618389-77-8 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3139-0900-10μmol |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
618389-77-8 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3139-0900-20μmol |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
618389-77-8 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F3139-0900-1mg |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
618389-77-8 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F3139-0900-2mg |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
618389-77-8 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F3139-0900-3mg |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
618389-77-8 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3139-0900-4mg |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
618389-77-8 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F3139-0900-5mg |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
618389-77-8 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3139-0900-10mg |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
618389-77-8 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
Introduction to (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile (CAS No. 618389-77-8)
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile (CAS No. 618389-77-8) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 618389-77-8, is characterized by its unique structural features and potential biological activities. The compound's structure includes a benzoxazole moiety and a substituted cinnamoyl nitrile group, which contribute to its diverse pharmacological properties.
The benzoxazole ring is a key structural element in many biologically active compounds, particularly those with antifungal, antibacterial, and anti-inflammatory properties. The presence of this ring in (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile suggests that it may exhibit similar biological activities. Additionally, the cinnamoyl nitrile group is known for its ability to modulate various biological processes, including enzyme inhibition and receptor binding.
Recent studies have explored the potential therapeutic applications of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile. One notable area of research is its anti-cancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation pathways.
Another promising application of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is in the treatment of neurodegenerative diseases. Research has indicated that this compound can protect neurons from oxidative stress and reduce inflammation in the brain. These effects are attributed to its ability to scavenge free radicals and modulate the expression of pro-inflammatory cytokines.
In addition to its potential therapeutic uses, (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile has been studied for its pharmacokinetic properties. Studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further drug development. The compound's stability in various physiological conditions and its ability to cross the blood-brain barrier are also important factors that contribute to its potential as a therapeutic agent.
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile involves several steps, including the formation of the benzoxazole ring and the coupling of the cinnamoyl nitrile group. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. One common approach involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with malononitrile followed by cyclization with o-amino phenol to form the benzoxazole ring.
The safety profile of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound has a low toxicity profile at therapeutic doses, with no significant adverse effects observed in animal models. However, further studies are needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile (CAS No. 618389-77-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.
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